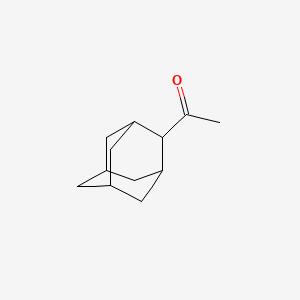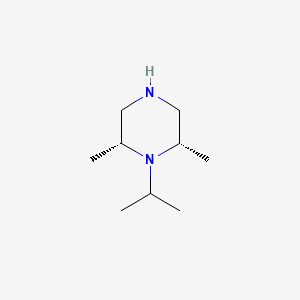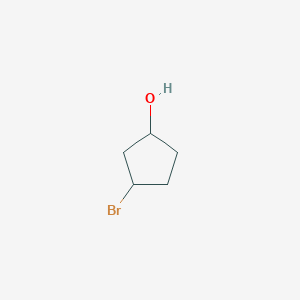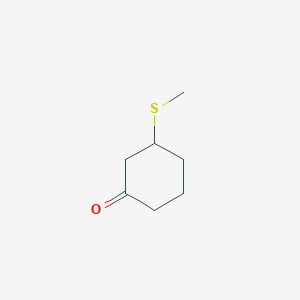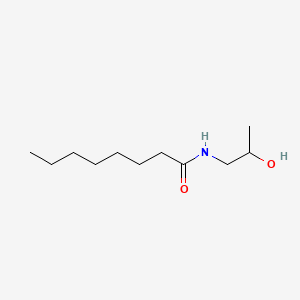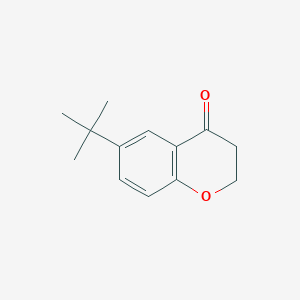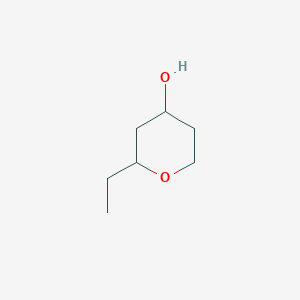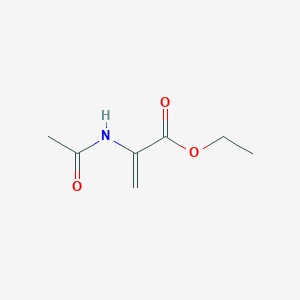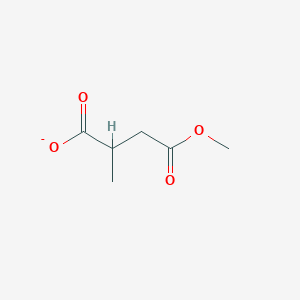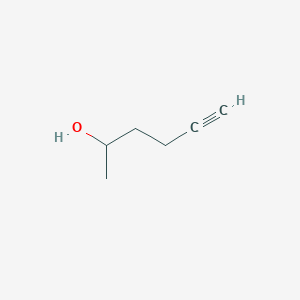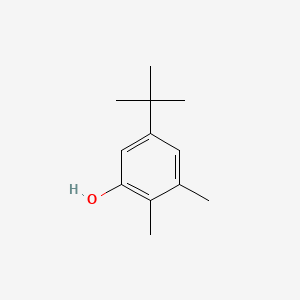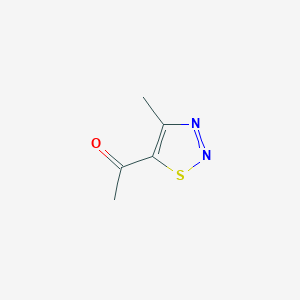
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone
Vue d'ensemble
Description
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-methyl-5-thiazolylethanone or MTE.
Mécanisme D'action
Target of Action
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone is a derivative of the 1,3,4-thiadiazole class of compounds . These compounds have been found to exhibit potent antimicrobial activity . .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives interact with their targets, leading to changes that result in their antimicrobial activity .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can interfere with various biochemical processes in microorganisms, leading to their antimicrobial effects .
Result of Action
It is known that 1,3,4-thiadiazole derivatives can exhibit antimicrobial activity, suggesting that they may lead to the death or growth inhibition of microorganisms .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This allows for more precise and targeted studies. However, one of the limitations is the lack of information on its toxicity and potential side effects.
Orientations Futures
There are many future directions for the study of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its toxicity and potential side effects in order to determine its safety for use in humans. Additionally, more research is needed to fully understand its mechanism of action and to identify other potential applications in various fields of science.
In conclusion, this compound is a promising compound that has potential applications in various fields of science. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further study in the field of medicine. However, more research is needed to fully understand its mechanism of action and to determine its safety for use in humans.
Applications De Recherche Scientifique
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone has been studied extensively for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicine. It has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-methylthiadiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-5(4(2)8)9-7-6-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBNLAJRDTXTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


